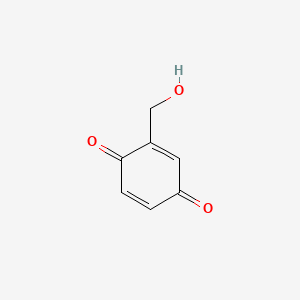

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione

Overview

Description

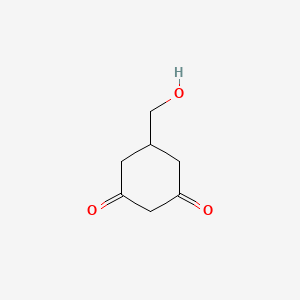

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound that is part of a broader class of cyclohexadienones. These compounds are characterized by a six-membered ring structure with two double bonds and two ketone groups. The hydroxymethyl group attached to this structure adds to its reactivity and makes it a versatile intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of derivatives related to 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione has been explored in several studies. For instance, derivatives of cyclohexanetetrol, which are structurally related to the compound , have been synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . Additionally, derivatives of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) have been synthesized using urea catalysis under ultrasound, which offers environmental benefits and high yields . These methods highlight the potential pathways for synthesizing related compounds.

Molecular Structure Analysis

The molecular structure of cyclohexadienone derivatives has been studied using density functional theory (DFT), revealing insights into the rotational barriers and conformational properties of hydroxyl and mercapto derivatives . The conformational preferences are influenced by conjugation, hyperconjugation, and steric repulsions, which are important factors in understanding the behavior of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione.

Chemical Reactions Analysis

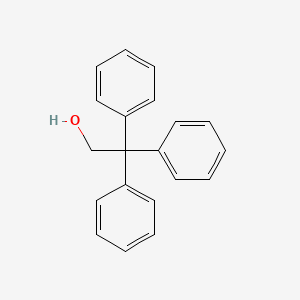

Cyclohexadienones are known for their reactivity in various chemical reactions. For example, they are used in the synthesis of six-membered oxygen-containing heterocycles, which are intermediates for natural products and bioactive molecules with a wide range of activities . The reactivity of these compounds with different substrates, such as aldehydes and malononitriles, has been established for constructing various heterocycles . Moreover, intramolecular reactions of cyclohexane-1,3-dione Michael adducts have been reported, leading to the formation of unique butenolide derivatives .

Physical and Chemical Properties Analysis

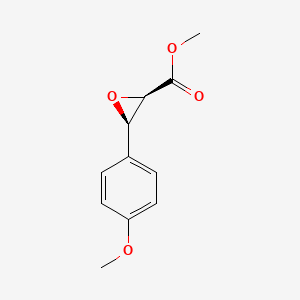

The physical and chemical properties of cyclohexadienone derivatives are influenced by their molecular structure. For instance, the crystal structures of certain derivatives show that the molecules adopt a keto-amine tautomeric form with strong intramolecular hydrogen bonding . The presence of hydroxymethyl groups and other substituents can affect the solubility, boiling point, and stability of these compounds. The study of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a related compound, has provided insights into its dehydration, hydrolysis, acetylation, reduction, and epoxidation reactions .

Scientific Research Applications

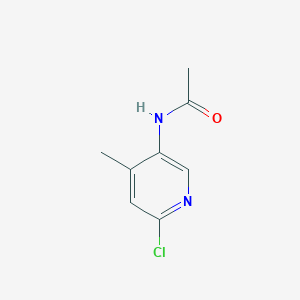

Antifungal Activity

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione derivatives have been studied for their antifungal properties. A study found that 6-Hydroxycinnolines, closely related to cyclohexa-2,5-diene-1,4-dione derivatives, demonstrated potent antifungal activity against Candida and Aspergillus species, suggesting potential use in antifungal agents (Ryu & Lee, 2006).

Chemical Structure and Properties

The chemical structure and properties of derivatives of cyclohexa-2,5-diene-1,4-dione have been extensively analyzed. For example, a study focused on the crystal structure and hydrogen-bonded rings of certain derivatives, providing valuable insights into their chemical behavior (Odabaşoǧlu et al., 2003).

Synthetic Chemistry

The compound has been used in various synthetic chemical processes. For instance, its derivatives have been prepared and studied for reactions like dehydration, hydrolysis, acetylation, reduction, and epoxidation, demonstrating its versatility in organic synthesis (Sirat et al., 1979).

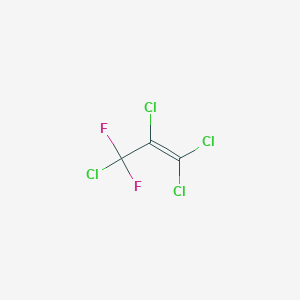

Gas-phase Studies

A study explored the rotational barriers and conformational properties of hydroxyl and mercapto groups attached to cyclohexa-2,5-dione and its derivatives. This research provides a deeper understanding of the compound's behavior in different states, crucial for various applications in chemistry (Torrent‐Sucarrat et al., 2006).

Electrochemical Applications

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione and its derivatives have been studied for their electrochemical applications. A research found that a quinone-containing conducting additive derived from this compound, when mixed with activated carbon, significantly enhanced the electrochemical specific capacitance of supercapacitors (Won et al., 2015).

Biotransformation Studies

The compound has been the subject of biotransformation studies. For example, microbial transformation of thymoquinone, a derivative of cyclohexa-2,5-diene-1,4-dione, by Aspergillus niger produced novel metabolites with potent antioxidant activity (Mohammad et al., 2018).

properties

IUPAC Name |

2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRBCJLZPRDOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214647 | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione | |

CAS RN |

644-17-7 | |

| Record name | Gentisylquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)